molecular formula C12H14BrNOS B13789332 6-Bromo-4,4-diethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione

6-Bromo-4,4-diethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione

Cat. No.: B13789332
M. Wt: 300.22 g/mol
InChI Key: LXCLQMTXQUIIGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4,4-diethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione is a heterocyclic compound that contains a benzene ring fused with an oxazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4,4-diethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of gold(I) catalysts to facilitate the cycloisomerization of N-(2-alkynyl)aryl benzamides . The reaction conditions are generally mild, often carried out at room temperature in dichloromethane without the need for a nitrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4,4-diethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions vary but often involve specific solvents and temperatures to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce new functional groups like alkyl or halogen atoms.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown activity in biological assays, particularly in inhibiting cell proliferation in breast cancer cell lines.

    Medicine: Its potential as a drug candidate for treating diseases like cancer has been explored.

    Industry: It may be used in the development of new materials with specific properties, such as heat resistance or electronic activity.

Mechanism of Action

The mechanism by which 6-Bromo-4,4-diethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione exerts its effects involves interactions with specific molecular targets and pathways. For example, in cancer cells, it may inhibit key enzymes or receptors involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-ethoxy-1H-benzo[D][1,3]oxazin-4(2H)-one:

    6-Bromo-2-methyl-4H-benzo[D][1,3]oxazin-4-one: A related compound with similar structural features.

    6-Bromo-2,4,4-trimethyl-2,4-dihydro-1H-benzo[D][1,3]oxazine: A compound with a similar core structure but different substituents.

Uniqueness

6-Bromo-4,4-diethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione is unique due to its specific substituents and the presence of a thione group, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C12H14BrNOS

Molecular Weight

300.22 g/mol

IUPAC Name

6-bromo-4,4-diethyl-1H-3,1-benzoxazine-2-thione

InChI

InChI=1S/C12H14BrNOS/c1-3-12(4-2)9-7-8(13)5-6-10(9)14-11(16)15-12/h5-7H,3-4H2,1-2H3,(H,14,16)

InChI Key

LXCLQMTXQUIIGF-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=C(C=CC(=C2)Br)NC(=S)O1)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.